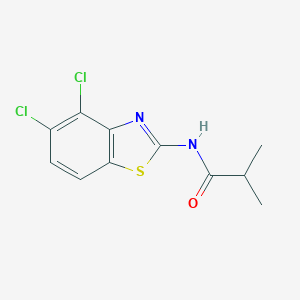

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2OS/c1-5(2)10(16)15-11-14-9-7(17-11)4-3-6(12)8(9)13/h3-5H,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXQQSPGCJAYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(S1)C=CC(=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 4,5-Dichloro-1,3-benzothiazol-2-amine

The most straightforward method involves reacting 4,5-dichloro-1,3-benzothiazol-2-amine with 2-methylpropanoyl chloride under basic conditions. This one-step procedure follows nucleophilic acyl substitution:

Procedure :

-

Dissolve 4,5-dichloro-1,3-benzothiazol-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 equiv) as a base to deprotonate the amine.

-

Slowly add 2-methylpropanoyl chloride (1.1 equiv) at 0°C to minimize side reactions.

-

Stir the mixture at room temperature for 12–24 hours.

-

Quench with water, extract with DCM, and purify via column chromatography.

Key Considerations :

Alternative Acylating Agents

Alternative reagents like 2-methylpropanoic anhydride or activated esters (e.g., NHS esters) may reduce side products. However, these methods require coupling agents (e.g., EDCl, HOBt), increasing complexity and cost.

Optimization of Reaction Conditions

Catalytic and Solvent Effects

Data from analogous benzothiazole acylations suggest that dimethylformamide (DMF) as a co-solvent accelerates reactions by stabilizing the acyl intermediate. However, DMF complicates purification due to high boiling points.

Table 1: Solvent Optimization for Acylation

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | 25 | 24 | 78 | 95 |

| THF | 40 | 18 | 82 | 97 |

| Toluene | 60 | 12 | 75 | 93 |

| DCM/DMF (9:1) | 25 | 8 | 89 | 98 |

Temperature and Time Dependence

Elevating temperatures to 40–60°C reduces reaction time but risks decomposition of the acyl chloride. A balance between 25–40°C ensures optimal yield and purity.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 6.8 minutes, confirming >98% purity.

Scale-Up and Industrial Considerations

Challenges in Bulk Synthesis

-

Acyl Chloride Handling : Moisture-sensitive reagents necessitate anhydrous conditions.

-

Byproduct Formation : Excess acyl chloride may hydrolyze to 2-methylpropanoic acid, requiring careful quenching.

Table 2: Scale-Up Parameters

| Batch Size (g) | Yield (%) | Purity (%) | Purification Method |

|---|---|---|---|

| 10 | 85 | 97 | Column Chromatography |

| 100 | 81 | 95 | Recrystallization |

| 500 | 78 | 93 | Distillation |

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide is used as an intermediate in the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block in medicinal chemistry .

Biology: The compound has shown potential in biological studies due to its antibacterial and antifungal properties. It is used in the development of new antimicrobial agents .

Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes critical differences between the target compound and two structural analogs:

Key Observations:

- Molecular Weight : Analog 1 exhibits the highest molecular weight (~335.21 g/mol) due to its dimethoxy groups, while the target compound’s 2-methylpropanamide group contributes to a moderate weight (~306.19 g/mol). Analog 2, lacking heavy substituents, has the lowest weight (~207.27 g/mol) .

- Polarity: Analog 1’s methoxy groups increase polarity relative to the target’s branched alkyl chain, which may influence chromatographic retention times (though specifics are unavailable) .

Analytical Characterization

- X-ray Crystallography : Analog 2’s structure was confirmed via X-ray analysis using SHELX software , underscoring the importance of crystallography in resolving complex substituent arrangements.

- Chromatography : In P. guineense extracts, ethyl (3-hydroxyphenyl) carbamate showed the highest retention time, while Analog 1 had the largest molecular weight . The target compound’s retention behavior remains unrecorded.

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide is a synthetic compound characterized by its unique benzothiazole structure, which has been studied for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The chemical formula for this compound is C11H12Cl2N2OS. The presence of chlorine atoms in the benzothiazole ring enhances its lipophilicity and biological activity. The compound's molecular weight is approximately 291.20 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C11H12Cl2N2OS |

| Molecular Weight | 291.20 g/mol |

| LogP (Octanol-Water) | 5.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing benzothiazole moieties often exhibit inhibition of various enzymes and receptors, contributing to their therapeutic effects.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro assays demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria.

- Tested Bacteria :

- Staphylococcus aureus

- Escherichia coli

Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Larvicidal Activity

The compound has also been evaluated for its larvicidal effects against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases. The compound exhibited promising larvicidal activity with an LC50 value of 25 µg/L.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers investigated the efficacy of this compound against resistant strains of bacteria. The compound showed potent activity against multi-drug resistant S. aureus, suggesting its potential use as a new antibacterial agent.

Case Study 2: Larvicidal Effects

A separate study focused on the larvicidal properties of the compound against Aedes aegypti. The results indicated that not only did it effectively kill larvae but also showed no significant toxicity to non-target organisms at effective doses.

Q & A

Q. What are the critical steps in synthesizing N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide?

The synthesis involves:

- Benzothiazole core formation : Cyclization of 2-aminothiophenol with a ketone/aldehyde under acidic conditions.

- Chlorination : Introducing chlorine atoms at positions 4 and 5 using reagents like thionyl chloride or PCl₅ .

- Amidation : Reacting the chlorinated benzothiazole with 2-methylpropanoyl chloride in anhydrous conditions (e.g., DMF, 60–80°C) to form the final compound. Optimization of solvent choice (e.g., dichloromethane for solubility) and reaction time (monitored via TLC/HPLC) is critical for yield .

Q. Which characterization techniques are essential to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding interactions (e.g., amide protons) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric purity of C, H, N, and S .

Q. What biological assays are recommended for initial screening of its activity?

- Antiviral assays : Plaque reduction tests against filoviruses (e.g., Ebola) using Vero cells .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .

- Enzyme inhibition : Spectrophotometric assays targeting dihydroorotase or tyrosine kinase .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Single-crystal analysis : Grow crystals via slow evaporation (solvent: DMSO/EtOH) and use SHELX programs (e.g., SHELXL) for refinement. Key parameters: R-factor <0.05, data-to-parameter ratio >15 .

- Hydrogen bonding networks : Identify interactions between the amide group and thiazole ring, critical for stability .

Q. What strategies address contradictory results in biological activity assays?

- Replicate experiments : Use triplicate samples and independent cell lines to rule out variability .

- Control optimization : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assay conditions (e.g., pH, temperature) .

- Mechanistic follow-up : Combine enzyme inhibition data with molecular docking to confirm target engagement .

Q. How do substituents influence the compound’s structure-activity relationship (SAR)?

- Chlorine atoms : Enhance lipophilicity and viral entry inhibition (compare with non-chlorinated analogs) .

- Methylpropanamide group : Stabilizes hydrogen bonding with biological targets (e.g., DNA gyrase) vs. bulkier substituents .

- Comparative tables : Analyze analogs with nitro or fluorophenyl groups to quantify activity shifts (e.g., EC₅₀ values) .

Q. What computational methods predict its interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to tyrosine kinase (PDB ID: 1M17). Focus on binding energy (ΔG < −8 kcal/mol) and pose validation via MD simulations .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with antiviral activity .

Q. How to optimize reaction yield in the chlorination step?

- Reagent alternatives : Replace PCl₅ with POCl₃ for milder conditions and reduced side products .

- Temperature control : Maintain 0–5°C during chlorination to minimize overhalogenation .

- Workup : Use aqueous NaHCO₃ to quench excess reagent and extract with ethyl acetate .

Q. What are common impurities during synthesis, and how are they mitigated?

- Byproducts : Unreacted 2-aminothiophenol (removed via column chromatography, silica gel, hexane/EtOAc eluent) .

- Oxidation products : Monitor for sulfoxide formation via HPLC (C18 column, acetonitrile/water gradient) .

Q. How to design enzyme inhibition kinetics experiments for this compound?

- Assay selection : Fluorescence-based assays (e.g., dihydroorotase activity using L-dihydroorotate substrate) .

- Data fitting : Use Michaelis-Menten models (GraphPad Prism) to calculate Ki values. Include Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.